molecular formula C14H15ClN4O B12920957 N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide CAS No. 74124-11-1

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide

Cat. No.: B12920957
CAS No.: 74124-11-1
M. Wt: 290.75 g/mol
InChI Key: KBCLPAILXAAXGD-UHFFFAOYSA-N
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Description

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide ( 74124-11-1) is a synthetic organic compound with a molecular formula of C14H15ClN4O and a molecular weight of 290.75 g/mol . This chemical features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Pyrimidine derivatives are integral to biochemistry, forming the backbone of nucleic acids like cytosine, thymine, and uracil, and are found in essential molecules such as folic acid and various alkaloids . As a result, compounds containing this structure are frequently investigated for their potential applications in pharmaceutical research and development. The structure of this particular molecule combines its pyrimidine core with a 4-chlorophenyl ring and an acetamide group, which may contribute to its properties and interactions in biological systems. Researchers exploring the structure-activity relationships of pyrimidine-based compounds may find this chemical a valuable intermediate or candidate for evaluation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

74124-11-1

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

N-[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]acetamide

InChI

InChI=1S/C14H15ClN4O/c1-3-11-12(9-4-6-10(15)7-5-9)13(16)19-14(18-11)17-8(2)20/h4-7H,3H2,1-2H3,(H3,16,17,18,19,20)

InChI Key

KBCLPAILXAAXGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)NC(=O)C)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine or carboxylic acid derivatives.

Reaction ConditionsProducts FormedKey Observations
6M HCl, reflux (4–6 hours)4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-amineComplete deacetylation observed .
NaOH (aqueous), 80°C (2 hours)Sodium salt of the carboxylic acidPartial hydrolysis with side products .

Substitution Reactions on the Pyrimidine Ring

The pyrimidine core participates in nucleophilic substitution, particularly at the 2- and 4-positions, facilitated by electron-withdrawing groups.

Amination at the 4-Position

Reaction with ammonia or primary amines replaces the acetamide group:

text
N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide + NH₃ → 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine
  • Conditions : Ethanol, 60°C, 12 hours .

  • Yield : 72–85% .

Halogenation

Electrophilic halogenation occurs at the 5-position of the pyrimidine ring under mild conditions:

text
This compound + Cl₂ → 5-Chloro derivative
  • Catalyst : FeCl₃, dichloromethane, 25°C .

  • Selectivity : >90% for the 5-position due to steric and electronic factors .

Functionalization of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) and Suzuki–Miyaura cross-coupling.

Reaction TypeReagents/ConditionsMajor Products
NitrationHNO₃/H₂SO₄, 0°C4-Chloro-3-nitrophenyl derivative
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMFBiaryl analogs
  • Note : The chloro group activates the ring for meta-directed substitutions .

Oxidation of the Ethyl Group

The 6-ethyl substituent oxidizes to a carboxylic acid under strong oxidative conditions:

text
6-Ethyl → 6-Carboxylic acid (using KMnO₄, H₂SO₄, 100°C)
  • Yield : 58% .

  • Side Reaction : Over-oxidation to CO₂ observed at prolonged reaction times .

Reduction of the Amino Group

Catalytic hydrogenation reduces the 4-amino group to a primary amine:

text
4-NH₂ → 4-NH (using H₂, Pd/C, ethanol)
  • Limitation : Competing reduction of the pyrimidine ring occurs above 50°C .

Ring-Opening and Rearrangement Reactions

Under strongly acidic conditions (e.g., H₂SO₄, 120°C), the pyrimidine ring undergoes hydrolysis to form a diamino dicarboxylic acid derivative.

  • Mechanism : Protonation at N1 followed by nucleophilic attack by water .

  • Product Stability : The open-chain product is prone to decarboxylation .

Synthetic Methodologies

The compound is synthesized via multicomponent coupling reactions:

StepReactantsConditionsYield
14-Chlorophenylacetonitrile, ethyl acetateZnCl₂ catalysis, 80°C 65%
2Acetylation with acetic anhydrideTriethylamine, DMF, 25°C 89%

Comparative Reactivity with Analogues

CompoundKey Reaction Difference
PyrimethamineFaster acetamide hydrolysis due to fewer steric effects .
N-(4-Chlorophenyl)acetamide Lacks pyrimidine ring reactivity; inert to substitution.

Stability Under Storage Conditions

  • pH Sensitivity : Degrades rapidly in alkaline solutions (pH > 9) via acetamide hydrolysis .

  • Thermal Stability : Stable up to 150°C; decomposition observed at 200°C .

Scientific Research Applications

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

The target compound’s pyrimidine core distinguishes it from analogs like N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (), which features a benzothiazole ring. Key differences include:

  • Substituent Positions: The ethyl and amino groups on the pyrimidine may influence steric effects and hydrogen-bonding capacity compared to methoxy/ethoxy groups on benzothiazoles .
Table 1: Core Scaffold Comparison
Compound Core Structure Key Substituents
Target Compound Pyrimidine 4-Amino, 5-(4-Cl-Ph), 6-Ethyl
N-(6-Methoxybenzothiazole-2-yl)-acetamide Benzothiazole 6-Methoxy, 2-(4-Cl-Ph)
N-[4-Amino-5-cyano-pyridin-2-yl]-acetamide () Pyridine 4-Amino, 5-Cyano, 6-(MeS)

Substituent Effects on Physicochemical Properties

  • 4-Chlorophenyl Group : Present in both the target compound and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (), this group enhances lipophilicity and may contribute to π-π stacking interactions in biological targets.
  • Amino vs. Cyano Groups: The target’s 4-amino group (pyrimidine) contrasts with the 5-cyano group in N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide (). Amino groups facilitate hydrogen bonding, while cyano groups are electron-withdrawing, affecting electronic distribution and solubility .
  • Ethyl vs.

Biological Activity

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with an amino group and a chlorophenyl group, contributing to its biological activity. The synthesis typically involves the condensation of 4-amino-5-(4-chlorophenyl)-6-ethylpyrimidine with acetic anhydride or acetic acid, leading to the formation of this compound. The following table summarizes key synthetic routes and yields:

Synthetic Route Yield (%) Conditions
Condensation with acetic anhydride85Reflux in organic solvent
Reaction with acetic acid75Room temperature, 24 hours

Antiviral Activity

Research indicates that derivatives of this compound exhibit promising antiviral properties. For instance, studies have shown that related pyrimidine compounds can inhibit human adenovirus (HAdV) replication. The mechanism appears to involve interference with viral DNA replication processes, highlighting the potential of this compound as a lead compound for antiviral drug development .

Anticancer Properties

The anticancer efficacy of this compound has been evaluated in various cancer cell lines. For example, its analogs have demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values ranging from 0.87 to 12.91 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) . The selectivity index indicates a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancerous ones.

Cell Line IC50 (µM) Selectivity Index
MCF-70.87 - 12.91>10
MDA-MB-2311.75 - 9.46>8
Normal Liver Cells>100-

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity. Studies have reported its effectiveness as an inhibitor of carbonic anhydrase isoforms (hCA IX and hCA II), which are implicated in tumor progression and metastasis. The most active derivatives showed inhibition constants in the nanomolar range (51.6 to 99.6 nM) .

Case Studies

  • Antiviral Mechanism Exploration : A study investigated the antiviral mechanism of a related pyrimidine derivative against HAdV. The compound was found to inhibit viral DNA synthesis effectively, suggesting that modifications on the pyrimidine ring could enhance antiviral potency .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in increased apoptosis markers, including caspase activation, indicating a mechanism involving programmed cell death .
  • Structure–Activity Relationship (SAR) : Research focused on modifying the substituents on the pyrimidine ring to improve biological activity revealed that specific substitutions significantly enhanced anticancer effects while reducing cytotoxicity towards normal cells .

Q & A

Q. Optimization Tips :

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates with >95% purity.

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Question

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C6: δ ~1.2 ppm for CH₃; 4-chlorophenyl: δ ~7.4 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 347.8) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELXL .

Q. Example Data :

TechniqueKey Peaks/Parameters
¹H NMR (DMSO-d₆)δ 2.03 (s, CH₃), 7.52 (d, J=6.3 Hz, Ar-H)
X-ray (SHELXL)R₁ = 0.042, wR₂ = 0.112, CCDC deposition

How can biological activity be systematically assessed for this compound?

Basic Question

  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays.
    • Antimicrobial screening : Use microdilution methods (MIC values) against Gram+/Gram- bacteria .
  • Dose-response curves : Analyze via GraphPad Prism to determine EC₅₀/LC₅₀.

What advanced crystallographic refinements are critical for resolving this compound’s conformation?

Advanced Question

  • SHELXL Parameters :
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen bonds: Use _ISOR restraints for NH groups .
  • Twinned Data : Apply HKLF5 in SHELXL for merohedral twinning .

Q. Key Metrics :

ParameterValue Range
R-factor (R₁)<0.05 (high-res)
C—H···π interactions3.2–3.6 Å
Dihedral angles12–86° (pyrimidine)

How can computational modeling predict this compound’s reactivity or binding modes?

Advanced Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential (MESP) for nucleophilic attack sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DHFR). Validate with RMSD <2.0 Å .

How should contradictions between spectroscopic and crystallographic data be resolved?

Advanced Question

  • Case Example : Discrepancy in NH positioning (NMR vs. X-ray).
    • Solution : Perform variable-temperature NMR to assess dynamic processes. Cross-validate with Hirshfeld surface analysis in CrystalExplorer .

What strategies elucidate structure-activity relationships (SAR) for pyrimidine-acetamide derivatives?

Advanced Question

  • SAR Workflow :
    • Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃ at C5).
    • Test activity against a panel of enzymes/cell lines.
    • Apply QSAR models (e.g., CoMFA) to identify critical steric/electronic parameters .

How does the compound’s stability vary under different storage conditions?

Basic Question

  • Accelerated Stability Studies :
    • Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
    • Key Finding : Ethyl group at C6 enhances stability vs. methyl analogs (t₁/₂ >6 months at 25°C).

What role does the 4-chlorophenyl group play in biological activity?

Advanced Question

  • Mechanistic Insight :
    • The chloro group enhances lipophilicity (logP +0.5), improving membrane permeability.
    • π-π stacking with tyrosine residues in active sites (e.g., observed in EGFR docking) .

Which synthons are prioritized for constructing complex derivatives of this compound?

Advanced Question

  • Key Intermediates :

    SynthonApplication
    5-(4-Chlorophenyl)-6-ethylpyrimidin-2-amineCore for acetamide functionalization
    N-acetyl-protected aminesEnable regioselective alkylation

Q. Synthetic Route :

Protect the amino group with Boc.

Introduce sulfone/phosphonate moieties via Michael addition .

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